6-Fluorooxindole

Catalog No.
S799382
CAS No.
56341-39-0
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluorooxindole

CAS Number

56341-39-0

Product Name

6-Fluorooxindole

IUPAC Name

6-fluoro-1,3-dihydroindol-2-one

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3H2,(H,10,11)

InChI Key

PKQNTFAOZIVXCE-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)F)NC1=O

Canonical SMILES

C1C2=C(C=C(C=C2)F)NC1=O

Organic Synthesis Precursor

6-Fluorooxindole serves as a valuable building block in organic synthesis due to its inherent reactivity. The fluorine atom attached to the indole ring activates the molecule, making it susceptible to further chemical modifications. Researchers can utilize 6-Fluorooxindole as a starting material for the synthesis of various complex molecules with potential applications in pharmaceuticals and other fields [].

For instance, studies have explored the use of 6-Fluorooxindole in the synthesis of novel anticonvulsant agents []. By strategically attaching functional groups to the core structure of 6-Fluorooxindole, scientists can create new molecules with specific biological properties.

Medicinal Chemistry Studies

The inherent structure of 6-Fluorooxindole, containing the indole ring system, makes it a molecule of interest in medicinal chemistry research. The indole ring is a prevalent structural motif found in many biologically active natural products and pharmaceuticals []. By studying how 6-Fluorooxindole interacts with biological systems, researchers can gain insights into the potential development of new therapeutic agents.

One area of exploration involves investigating the potential of 6-Fluorooxindole derivatives as kinase inhibitors []. Kinases are enzymes that play a crucial role in various cellular processes. By inhibiting the activity of specific kinases, researchers can potentially develop drugs for diseases like cancer.

Development of Fluorescent Probes

Due to its unique chemical properties, 6-Fluorooxindole can be modified to create fluorescent probes. Fluorescent probes are molecules that emit light upon excitation, allowing researchers to visualize specific biological processes within cells [].

By attaching fluorescent moieties to the 6-Fluorooxindole scaffold, scientists can design probes that target specific molecules or cellular environments. These probes can then be used to study various biological phenomena, such as protein-protein interactions or enzyme activity within living cells [].

6-Fluorooxindole is a chemical compound with the molecular formula C₈H₆FNO and a CAS number of 56341-39-0. It is classified as a fluorinated oxindole derivative, characterized by the presence of a fluorine atom at the sixth position of the oxindole ring. The structure of 6-fluorooxindole consists of a fused bicyclic system, which includes an indole and a carbonyl group, contributing to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development.

, often serving as an intermediate in organic synthesis. Some notable reactions include:

  • Michael Addition: 6-Fluorooxindole can undergo asymmetric Michael addition reactions, where it acts as a nucleophile towards electrophilic centers such as quinone methides. This reaction has been explored for synthesizing diverse compounds with significant biological activity .
  • Aldol Reactions: The compound has been utilized in highly diastereoselective aldol reactions with aromatic aldehydes, leading to the formation of complex structures that may have pharmacological relevance .
  • Organocatalyzed Reactions: Recent studies have highlighted the use of organocatalysts in facilitating conjugate additions involving 6-fluorooxindole, enhancing reaction efficiency and selectivity .

6-Fluorooxindole exhibits notable biological activities that make it an interesting candidate for pharmacological research. Studies suggest that it possesses anti-inflammatory and anticancer properties. Its structural similarity to other bioactive compounds allows it to interact with various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. Furthermore, its ability to modulate enzyme activity makes it a subject of interest for drug design aimed at treating diseases such as cancer and neurodegenerative disorders.

The synthesis of 6-fluorooxindole can be achieved through several methods:

  • Nitro Reduction: A common synthetic route involves the reduction of 6-nitrooxindole, which can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
  • Fluorination Reactions: Direct fluorination methods can introduce the fluorine atom at the desired position on the oxindole framework, often employing fluorinating agents like N-fluorobenzenesulfonimide .
  • Alternative Synthetic Routes: Other methods include microwave-assisted synthesis and solvent-free conditions that enhance yield and reduce reaction times.

6-Fluorooxindole has several applications in medicinal chemistry and material science:

  • Pharmaceutical Development: Its unique chemical structure allows for modifications that can lead to new therapeutic agents targeting various diseases.
  • Research Tool: It serves as a useful intermediate in synthesizing more complex molecules for biological studies.
  • Material Science: The compound's properties may also find applications in developing functional materials or catalysts.

Interaction studies involving 6-fluorooxindole focus on understanding its binding affinity and mechanism of action with biological targets. Research indicates that this compound may interact with specific receptors or enzymes, influencing their activity. These interactions are crucial for elucidating its potential therapeutic effects and guiding further drug development efforts.

Several compounds share structural similarities with 6-fluorooxindole, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
3-FluorooxindoleContains a fluorine at position 3Exhibits different reactivity patterns due to fluorine's position .
5-FluorooxindoleContains a fluorine at position 5Known for its distinct biological activities compared to 6-fluorooxindole .
OxindoleBase structure without fluorineServes as a precursor for synthesizing various derivatives .

These compounds highlight the significance of fluorine positioning in determining reactivity and biological activity, showcasing how slight modifications can lead to vastly different chemical behaviors.

The synthesis of fluorinated oxindoles dates back to the mid-20th century, with early efforts focused on introducing fluorine atoms into heterocyclic systems. Key milestones include:

  • 1964: Banks and colleagues pioneered the use of perfluoro-N-fluoropiperidine for fluorination, though yields were limited due to instability.
  • 1980s–1990s: Development of more stable N-F reagents like N-fluoropyridinium triflate and N-fluoro-o-benzenedisulfonimide (NFOBS) enabled selective fluorination of enolates and Grignard reagents.
  • 2000s: Advances in continuous-flow microreactors (e.g., Ley’s group) improved efficiency for C3-difluorooxindoles using diethylaminosulfur trifluoride (DAST).

For 6-fluorooxindole specifically, early syntheses relied on hydrogenation of 4-fluoro-2-nitrophenylacetic acid derivatives, achieving yields up to 91% under optimized conditions.

Position in Organofluorine Chemistry

6-Fluorooxindole occupies a distinct niche in organofluorine chemistry due to its structural features:

  • C–F Bond Stability: The fluorine atom at position 6 enhances thermal and chemical stability compared to non-fluorinated analogs, leveraging the strong carbon–fluorine bond (480 kJ/mol).
  • Electronic Effects: The electron-withdrawing fluorine atom modulates the reactivity of the oxindole core, influencing nucleophilic attack and electrophilic substitution patterns.
  • Steric Considerations: The 6-position fluorine minimizes steric hindrance, facilitating functionalization at other positions (e.g., C2 or C3).

Significance in Fluorinated Heterocyclic Systems

6-Fluorooxindole serves as a critical intermediate in drug discovery and materials science:

  • Pharmaceutical Applications: Fluorinated oxindoles are bioisosteres in kinase inhibitors (e.g., sunitinib) and fibrotic disease therapies (e.g., nintedanib).
  • Materials Science: Derivatives are explored in organic electronics, such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), where fluorine enhances charge transport properties.
  • Synthetic Utility: The 6-fluoro substituent enables selective functionalization via cross-coupling reactions, expanding access to complex heterocycles.

Relationship to Other Oxindole Derivatives

6-Fluorooxindole differs from structurally related compounds in reactivity and applications:

CompoundCAS NumberKey FeaturesApplications
6-Fluorooxindole56341-39-0Fluorine at C6; stable γ-lactam core; high thermal stability.Pharmaceutical intermediates, OLEDs.
5-Fluorooxindole56341-41-4Fluorine at C5; used in glucose metabolism modulation and solar cells.α-Glucosidase inhibitors, DSSCs.
7-Fluoroindole399-51-9Antimicrobial activity; disrupts bacterial quorum sensing.Biofilm inhibitors, drug discovery.

Key Distinctions:

  • Electronic Profile: Fluorine at C6 in 6-fluorooxindole exerts weaker electron-withdrawing effects than C5 fluorination, altering regioselectivity in reactions.
  • Biological Activity: Unlike 7-fluoroindole, 6-fluorooxindole lacks direct antimicrobial properties but serves as a scaffold for bioactive derivatives.

Synthesis and Chemical Reactivity

Synthetic Routes

6-Fluorooxindole is synthesized via:

  • Reductive Cyclization: Hydrogenation of 4-fluoro-2-nitrophenylacetic acid derivatives using palladium or iron catalysts in acetic acid, yielding 6-fluorooxindole in 91–96%.
  • Oxidative Coupling: Intramolecular dehydrogenative coupling (IDC) strategies with iodine or N-halosuccinimides, enabling fluorination at C6 alongside ring formation.
  • Fluorination of Precursors: Direct fluorination of oxindole derivatives using N-F reagents (e.g., NFOBS) or fluorinating agents like diethylaminosulfur trifluoride (DAST).

Optimized Conditions:

  • Catalyst: Iron powder in acetic acid provides cost-effective, high-yield synthesis.
  • Temperature Control: Hydrogenation at 100°C ensures complete reduction of nitro groups.

Reactivity and Functionalization

The C6 fluorine atom directs reactivity toward other positions:

  • C2 and C3 Functionalization: Electrophilic substitution and cross-coupling reactions (e.g., Suzuki–Miyaura) proceed selectively at C2 or C3 due to fluorine’s electron-withdrawing effect.
  • Ring Expansion: Under basic conditions, 6-fluorooxindole undergoes ring-opening reactions to form fluorinated amino acids or lactams, expanding its utility in drug design.
  • Oxidation and Reduction: Resistant to oxidation at C6, but the oxindole core can be reduced to indoline derivatives using LiAlH4.

Applications in Research and Industry

Pharmaceutical Intermediates

6-Fluorooxindole is pivotal in synthesizing:

  • Kinase Inhibitors: Analogous to sunitinib, fluorinated oxindoles target tyrosine kinases in cancer therapy.
  • Fibrosis Therapies: Derivatives like nintedanib inhibit angiokinase, reducing fibrotic progression.
  • Anticancer Agents: Fluorinated oxindoles exhibit improved pharmacokinetics and bioavailability compared to non-fluorinated analogs.

Materials Science

  • Organic Electronics: 6-Fluorooxindole derivatives act as acceptors in DSSCs, achieving power conversion efficiencies up to 6.35%.
  • Coordination Polymers: Fluorine’s electronegativity enhances metal-ligand interactions, enabling applications in OLEDs.

XLogP3

1.3

Wikipedia

6-Fluoro-2-oxindole

Dates

Last modified: 08-16-2023

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